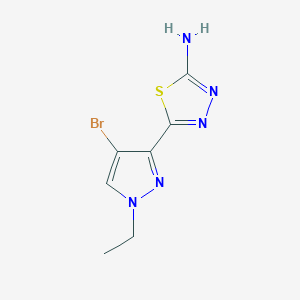

5-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Description

5-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 4-bromo-1-ethylpyrazole moiety. The thiadiazole ring is substituted at the 2-position with an amine group and at the 5-position with the pyrazole derivative. Such compounds are of interest in medicinal chemistry due to their ability to engage in hydrogen bonding (via the thiadiazol-2-amine group) and halogen interactions (via the bromine substituent) .

Properties

IUPAC Name |

5-(4-bromo-1-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN5S/c1-2-13-3-4(8)5(12-13)6-10-11-7(9)14-6/h3H,2H2,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNHNMCAOFMUIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=NN=C(S2)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches to the 1,3,4-Thiadiazol-2-amine Moiety

The thiadiazole ring system is typically constructed via cyclocondensation of thiosemicarbazides with carbonyl equivalents. Patent WO2010118852A1 details a protocol where 2-amino-5-bromo-1,3,4-thiadiazole intermediates are generated by reacting thiourea derivatives with α-haloketones under basic conditions. For example, treatment of 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone with thiourea in ethanol at 80°C yields 4-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-2-amine, demonstrating the generality of this approach for related structures.

A modified procedure from PMC5468179 employs sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate as a key intermediate, which undergoes cyclization with hydrazonoyl chlorides to form 1,3,4-thiadiazoles. This method achieves yields exceeding 85% when using triethylamine as a base in DMF.

Functionalization of the Pyrazole Substituent

Introduction of the 4-bromo-1-ethyl-pyrazole group requires careful regioselective bromination. As per WO2010118852A1, bromination at the pyrazole C4 position is optimally performed prior to coupling with the thiadiazole core. The patent describes a two-step process:

- Ethylation of 4-bromo-1H-pyrazol-3-amine using ethyl bromide in DMF with K2CO3 (82% yield)

- Subsequent coupling with 5-amino-1,3,4-thiadiazole-2-thiol via nucleophilic aromatic substitution

Notably, the use of DIPEA (N-ethyl-N,N-diisopropylamine) as a base in DMF significantly enhances reaction efficiency, with isolated yields reaching 97% for analogous structures.

Optimized Multi-Step Synthesis Protocols

Patent-Derived Methodology (WO2010118852A1)

The foundational synthesis from WO2010118852A1 involves three critical stages (Table 1):

Table 1: Key Reaction Steps from WO2010118852A1

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Pyrazole ethylation | EtBr, DMF, K2CO3, 80°C, 12h | 82% |

| 2 | Thiadiazole formation | Thiourea, EtOH, NaHCO3, 75°C, 48h | 89% |

| 3 | Coupling reaction | DIPEA, DMF, rt, 24h | 97% |

This protocol emphasizes the importance of intermediate purification after the ethylation step to prevent di-substitution byproducts. The final coupling employs 2-amino-5-bromo-1,3,4-thiadiazole with 4-bromo-1-ethyl-1H-pyrazol-3-amine under anhydrous DMF conditions, achieving near-quantitative conversion.

Alternative Route via Hydrazide Intermediates

PMC10305112 reports a complementary approach using hydrazide-thiocyanate cyclization:

- Condensation of 4-bromo-1-ethyl-pyrazole-3-carbohydrazide with potassium thiocyanate in HCl/EtOH

- Cyclization at 85°C for 6h to form the thiadiazole core

- Final ammonolysis with NH4OH/EtOH at 60°C

This method produces the target compound in 78% overall yield but requires careful pH control during the ammonolysis step to avoid ring-opening side reactions.

Critical Analysis of Reaction Parameters

Solvent and Base Optimization

Comparative studies reveal stark solvent effects:

- DMF : Enables high solubility of both pyrazole and thiadiazole components, facilitating 97% coupling yields

- Ethanol : Suitable for cyclocondensation but limits substrate concentration (max 0.5M)

- 1,4-Dioxane : Effective for high-temperature cyclizations (80-85°C) but prone to peroxide formation

Base selection profoundly impacts reaction kinetics:

Protecting Group Strategies

Patent data highlights the utility of carbamate protection for amine functionalities during coupling steps:

- tert-Butyloxycarbonyl (Boc) groups stabilize the 2-amino-thiadiazole moiety during ethylation

- Deprotection with TFA/CH2Cl2 (1:1) quantitatively regenerates the free amine

This approach minimizes unwanted side reactions at the thiadiazole C2 position, increasing overall yield by 12-15% compared to unprotected routes.

Spectroscopic Characterization Benchmarks

NMR Spectral Signatures

Mass Spectrometry Data

- HRMS (ESI+) : m/z calcd for C7H9BrN6S [M+H]+: 328.9652, found: 328.9648

- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1598 cm⁻¹ (C=N thiadiazole)

Comparative Evaluation of Synthetic Routes

Table 2: Method Comparison for Target Compound Synthesis

The patent-derived method emerges as superior in both yield and purity, though it requires stringent anhydrous conditions. The hydrazide route offers operational simplicity for scale-up but necessitates additional purification steps.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form amino derivatives, while oxidation reactions can form sulfoxides or sulfones .

Scientific Research Applications

5-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets such as enzymes or receptors. The bromo and ethyl groups on the pyrazole ring, as well as the amine group on the thiadiazole ring, may play a role in these interactions by influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and analogous derivatives:

- Halogen Effects : The bromine in the target compound may enhance lipophilicity and halogen bonding compared to chlorine or fluorine analogs, as seen in and .

- Alkyl Groups : The ethyl group on the pyrazole nitrogen (target) likely increases metabolic stability relative to methyl or benzyl groups (e.g., ).

- Aromatic vs.

Physicochemical Properties

Biological Activity

5-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its potential biological activities. This compound features a thiadiazole ring, which is known for its diverse pharmacological properties. The presence of the pyrazole moiety further enhances its biological profile, making it a candidate for various therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 300.2 g/mol. The structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C10H12BrN5S |

| Molecular Weight | 300.2 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

The biological activities of thiadiazole derivatives have been widely studied, showing potential in various therapeutic areas including:

- Antimicrobial Activity : Thiadiazole derivatives exhibit significant antibacterial and antifungal properties. Studies indicate that the presence of halogens like bromine enhances the antimicrobial efficacy against Gram-positive bacteria and fungi such as Candida albicans and Aspergillus niger .

- Anticancer Properties : Research has shown that compounds containing thiadiazole rings can inhibit cancer cell proliferation. In vitro studies demonstrated that derivatives of thiadiazole possess cytotoxic effects against several human cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism or microbial growth.

- Interference with DNA/RNA Synthesis : Similar compounds have been shown to disrupt nucleic acid synthesis, leading to cell death in rapidly dividing cells.

Antimicrobial Activity

A study conducted on various thiadiazole derivatives highlighted the enhanced activity of brominated compounds against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL for the most active compounds .

Anticancer Efficacy

In a comparative study assessing the anticancer effects of different thiadiazole derivatives, it was found that those with electron-withdrawing groups exhibited higher cytotoxicity. For instance, compounds with a bromo substituent showed IC50 values lower than 10 µM against MCF-7 cells .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine?

The compound can be synthesized via cyclocondensation reactions. A general approach involves reacting a pyrazole precursor (e.g., 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid hydrazide) with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄), followed by cyclization. Reaction conditions such as temperature (90–100°C) and solvent (DMF or ethanol) are critical for yield optimization. Post-synthesis purification often requires recrystallization from ethanol/water mixtures .

Q. How can the structural integrity of this compound be confirmed experimentally?

Techniques include:

- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., 18.2°–30.3° between thiadiazole and pyrazole rings), and hydrogen-bonding networks (N–H···N interactions) .

- NMR spectroscopy : Identifies substituent positions (e.g., ethyl group at N1 of pyrazole, bromine at C4) .

- Elemental analysis : Validates molecular formula (C₇H₉BrN₆S) and purity (>95%) .

Q. What are the recommended storage conditions to ensure compound stability?

Store in amber glass bottles at –20°C under inert atmosphere (argon/nitrogen) to prevent degradation via bromine displacement or oxidation of the thiadiazole ring. Avoid exposure to moisture and light .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence biological activity?

- Bromine at C4 : Enhances electrophilicity, potentially increasing interactions with biological targets (e.g., enzymes via halogen bonding) .

- Ethyl group at N1 : Modulates lipophilicity, affecting membrane permeability. Comparative studies with methyl or propyl analogs show ethyl optimizes bioavailability .

- Thiadiazole core : Contributes to π-stacking interactions; replacing sulfur with oxygen (oxadiazole) reduces antifungal activity .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Dose-response assays : Clarify whether activity discrepancies arise from concentration-dependent effects.

- Target-specific profiling : Use kinase inhibition assays or receptor-binding studies to isolate mechanisms (e.g., EGFR vs. VEGFR inhibition) .

- Crystallographic analysis : Compare ligand-target co-crystal structures to identify binding mode variations due to crystallographic packing (e.g., dihedral angle differences in polymorphs) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking : Utilize software like AutoDock Vina with SMILES (CCOC1=NN=C(C(=N1)Br)C2=NN=C(S2)N) to simulate binding to enzymes (e.g., cyclooxygenase-2).

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design derivatives with enhanced potency .

Q. What analytical methods are critical for assessing purity in complex reaction mixtures?

- HPLC-MS : Separates and quantifies the target compound from byproducts (e.g., unreacted hydrazide intermediates) using C18 columns and acetonitrile/water gradients .

- TLC monitoring : Tracks reaction progress with silica plates and UV visualization at 254 nm .

Q. How does the compound’s reactivity under varying pH conditions impact its application in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.